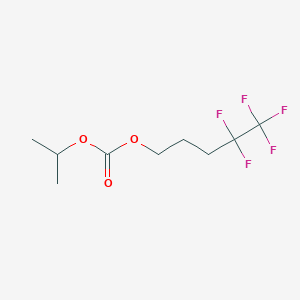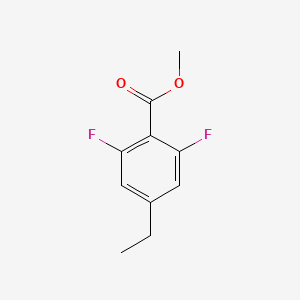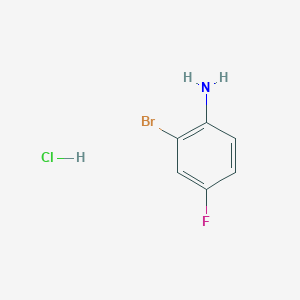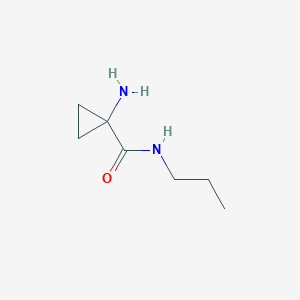![molecular formula C15H13FO2 B12082330 2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
2-[2-(3-Fluorophenyl)ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group attached to the benzoic acid moiety through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylbenzene.
Grignard Reaction: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 3-fluorophenylethanol.
Oxidation: The resulting 3-fluorophenylethanol is oxidized to 3-fluorophenylacetaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: 3-Fluorophenylacetaldehyde undergoes aldol condensation with benzaldehyde to form 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Oxidation: Finally, 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde is oxidized to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluorophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Reduction: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzyl alcohol.
Substitution: Formation of 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid.
Scientific Research Applications
2-[2-(3-Fluorophenyl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit histone deacetylases, which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethyl]benzoic acid
- 2-[2-(3-Chlorophenyl)ethyl]benzoic acid
- 2-[2-(3-Methylphenyl)ethyl]benzoic acid
Uniqueness
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physical properties.
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13FO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
TVIAPJHBTMIHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)


![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)







